molecular formula C16H17N3O4S B3288967 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 854035-92-0

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Cat. No.: B3288967
CAS No.: 854035-92-0
M. Wt: 347.4 g/mol
InChI Key: VMBCOSBUPKWBJQ-UHFFFAOYSA-N
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Description

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (CAS: 854035-92-0) is a thiazole derivative characterized by a 4,5-dihydro-1,3-thiazol-5-yl core substituted with a pyrrolidine ring at the 2-position and linked via an acetamido group to a benzoic acid moiety. Its molecular formula is C₁₆H₁₇N₃O₄S, with a molar mass of 347.39 g/mol and a predicted density of 1.52±0.1 g/cm³ . The compound exhibits weak acidity with a predicted pKa of 4.28±0.10, attributed to the carboxylic acid group .

Properties

IUPAC Name

4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-13(17-11-5-3-10(4-6-11)15(22)23)9-12-14(21)18-16(24-12)19-7-1-2-8-19/h3-6,12H,1-2,7-9H2,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBCOSBUPKWBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions. One common route includes the reaction between 2-acetamido-5-(benzoylamino)thiazole and a pyrrolidine derivative under controlled conditions. This process requires precise temperature control, use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: For large-scale production, industrial methods might employ continuous flow reactors that ensure efficient mixing and heat transfer. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation could be utilized to enhance reaction rates and yields. Purification steps often involve crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. Its unique structure allows for specific interactions with various reagents:

  • Oxidation: : The thiazole ring and pyrrolidine group can be targets for oxidative reactions using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety, often facilitated by the presence of appropriate catalysts and conditions.

Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For instance, chlorinating agents like thionyl chloride or sulfuryl chloride are used for halogenation reactions, while acid or base catalysts may be required for esterification or hydrolysis reactions.

Major Products Formed: The products formed from these reactions vary but often include derivatives that retain the core structure of the compound, allowing for further functionalization and exploration of its chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactive sites, which offer insights into reaction mechanisms and new synthetic methodologies.

Biology: Biologically, it may serve as a building block for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.

Medicine: Its potential medicinal applications include anti-inflammatory, antibacterial, or anticancer agents, given its ability to interact with biological targets at the molecular level.

Industry: In the industrial sector, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid can be used in the synthesis of advanced materials, polymers, or as a precursor for other valuable chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism of action involves binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The thiazole and pyrrolidine moieties are critical for its binding affinity and specificity, influencing the compound's overall biological activity.

Comparison with Similar Compounds

Piperidine-Substituted Analog

A closely related compound, 4-{2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (CAS: 785792-36-1), replaces the pyrrolidine ring with a six-membered piperidine group. Its molecular formula (C₁₇H₁₉N₃O₄S) and higher molecular weight (361.42 g/mol) suggest differences in solubility and permeability compared to the pyrrolidine analog .

Phenylamino-Substituted Derivative

3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (CID: 135457767) features a phenylamino group at the thiazole 2-position. Its molecular formula (C₁₈H₁₅N₃O₄S) and collision cross-section (predicted 183.8 Ų for [M+H]+) indicate distinct conformational dynamics .

Amino-Substituted Thiazole

4-[[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino]benzoic acid (CAS: 101413-78-9) replaces the pyrrolidine group with a primary amine. The absence of a cyclic amine reduces steric hindrance and increases polarity, as reflected in its lower molecular weight (293.30 g/mol) and simplified synthesis routes .

Modifications to the Benzoic Acid Moiety

Fluorinated Derivatives

4-Fluoro-3-{2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamido}benzoic acid introduces a fluorine atom on the benzoic acid ring, enhancing electronegativity and metabolic stability. Fluorination typically improves bioavailability and resistance to oxidative degradation .

Hydrazinyl-Functionalized Analog

4-[({2-[(2E)-2-(Furan-2-ylmethylidene)hydrazinyl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid (CAS: 6149-80-0) incorporates a hydrazinyl-furan substituent, enabling conjugation and chelation properties. Its extended π-system (C₁₇H₁₄N₄O₅S, MW: 386.38 g/mol) may enhance interactions with metal ions or aromatic receptors .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Compound (CAS) Molecular Formula Molar Mass (g/mol) pKa Density (g/cm³)
Target (854035-92-0) C₁₆H₁₇N₃O₄S 347.39 4.28 1.52
Piperidine analog (785792-36-1) C₁₇H₁₉N₃O₄S 361.42 N/A N/A
Phenylamino analog C₁₈H₁₅N₃O₄S 369.39 N/A N/A
Amino analog (101413-78-9) C₁₂H₁₁N₃O₄S 293.30 N/A N/A

Pharmacological Insights:

  • Chemokine Targeting : lists ZINC C13637710 , a thiazole derivative with structural similarities, as a chemokine-G protein modulator, highlighting the relevance of this scaffold in drug discovery .

Biological Activity

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (CAS No. 854035-92-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol. It features a thiazole ring, which is known for its biological significance in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. For instance, five-membered heterocycles like thiazoles have been highlighted for their roles in antibacterial drug design. Studies suggest that the inclusion of such heterocycles can enhance the spectrum and potency of antimicrobial agents against resistant strains .

The compound's activity may be linked to its ability to inhibit specific biological pathways. For example, it could potentially interact with Toll-like receptors (TLRs), which play a crucial role in innate immunity. The inhibition of TLR pathways has been associated with reduced inflammation and improved outcomes in various infections .

Study on Antimicrobial Resistance

A study focused on the cysteine biosynthesis pathway highlighted the importance of targeting enzymes like CysE and CysK in bacterial pathogens. Compounds similar to this compound have shown promise as inhibitors in this context .

Quantitative Structure–Activity Relationship (QSAR) Analysis

Recent QSAR studies have provided insights into the predictive modeling of compounds targeting TLR pathways. The models demonstrated high correlation coefficients (R² values ranging from 0.91 to 0.96), indicating a strong relationship between chemical structure and biological activity . Such analyses are essential for guiding future drug design efforts involving similar compounds.

Data Table: Summary of Biological Activities

Activity TypeCompound NameMechanism/TargetReference
AntimicrobialThis compoundInhibition of cysteine biosynthesis enzymes
Immune ModulationPotential TLR pathway inhibitorInteraction with TLRs
Antibacterial DesignCompounds containing five-membered heterocyclesEnhanced potency against resistant strains

Q & A

Q. What are the key synthetic routes for preparing 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid, and how are yields optimized?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone core. For example, refluxing 4-oxo-thiazolidinone precursors with pyrrolidine derivatives in glacial acetic acid, followed by coupling with benzoic acid analogs via amide bond formation (e.g., using carbodiimide coupling agents). Key steps include:
  • Cyclization: Reaction of thioamide intermediates with α-keto acids under acidic conditions to form the 4-oxo-thiazol-5-yl moiety .
  • Purification: Recrystallization in ethanol or methanol to improve purity (yields ~66–85%) .
  • Yield Optimization: Adjusting stoichiometry of reagents (e.g., anhydrous sodium acetate as a catalyst) and reaction time (monitored via TLC) .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structure?

  • Methodological Answer: Post-synthesis characterization employs:
  • Spectroscopy: 1H/13C NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.1 ppm, thiazole carbonyl at ~170 ppm) and IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between NMR and HPLC data?

  • Methodological Answer: Discrepancies arise from residual solvents or non-UV-active impurities. To resolve:
  • Complementary Techniques: Use mass spectrometry (HRMS) to detect low-molecular-weight impurities .
  • Quantitative NMR (qNMR): Integrate proton signals against an internal standard (e.g., TMSP) for absolute purity .
  • Thermogravimetric Analysis (TGA): Identify volatile impurities affecting HPLC but not NMR .

Q. What strategies are effective for optimizing the thiazol-5-yl acetamido benzoic acid core’s reactivity in derivatization?

  • Methodological Answer: Reactivity is enhanced by:
  • Protecting Groups: Temporarily block the benzoic acid’s carboxyl group (e.g., methyl ester formation) to prevent side reactions during amide coupling .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .
  • Catalysts: Employ Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups at the thiazole ring .

Q. How does the pyrrolidine substitution in the thiazole ring influence biological activity compared to morpholine or piperidine analogs?

  • Methodological Answer: Comparative studies using structure-activity relationship (SAR) models reveal:
  • Conformational Flexibility: Pyrrolidine’s five-membered ring enhances binding to enzymes (e.g., kinases) versus rigid morpholine .
  • Bioactivity Assays: Test against bacterial strains (e.g., E. coli) to show pyrrolidine derivatives exhibit 2–3× higher MIC values than morpholine analogs due to improved membrane permeability .

Q. What computational approaches predict the compound’s binding affinity to protein targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
  • Target Selection: Prioritize proteins with thiazole-binding pockets (e.g., COX-2 for anti-inflammatory studies) .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding energies, correlating with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

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